(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide
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Overview
Description
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfanyl group attached to an acetic acid hydrazide moiety. The presence of these functional groups makes it a versatile molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the sulfanyl group, which can be done using thiolation reactions. Finally, the acetic acid hydrazide moiety is attached through hydrazinolysis or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and sulfanyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- bis-(1-o-tolyl-1H-tetrazol-5-yl)-disulfide
- 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide is unique due to its combination of a tetrazole ring, sulfanyl group, and acetic acid hydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N6OS |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C10H12N6OS/c1-7-4-2-3-5-8(7)16-10(13-14-15-16)18-6-9(17)12-11/h2-5H,6,11H2,1H3,(H,12,17) |
InChI Key |
YWCXRYOJDDBMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NN |
Origin of Product |
United States |
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